Lipophilicity (logP) Comparison: Optimal CNS Drug-Likeness vs. 4-CMTB and 3-Oxo Analog
The target compound exhibits a calculated logP of 3.30 , positioning it within the optimal range for CNS penetration (logP 2–4, per Lipinski and CNS drug-likeness rules). In contrast, the FFA2 agonist 4-CMTB (2-(4-chlorophenyl)-3-methyl-N-(thiazol-2-yl)butanamide) has a substantially higher logP of 4.27, which may limit its CNS exposure and increase plasma protein binding . Conversely, the PDE5 pharmacophore 3-oxo-N-(thiazol-2-yl)butanamide has a markedly lower logP of 0.18, making it less membrane-permeable and potentially restricting its intracellular target access . The target compound's intermediate lipophilicity represents a differentiated physicochemical profile for programs requiring balanced permeability and solubility.
| Evidence Dimension | Calculated octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 3.30 |
| Comparator Or Baseline | 4-CMTB: logP = 4.27 ; 3-oxo-N-(thiazol-2-yl)butanamide: logP = 0.18 |
| Quantified Difference | ΔlogP = −0.97 vs. 4-CMTB (29% lower); ΔlogP = +3.12 vs. 3-oxo analog (18-fold higher) |
| Conditions | Computed logP values from ChemDiv database for target and 3-oxo analog; Fluorochem calculated logP for 4-CMTB |
Why This Matters
For CNS-targeted screening campaigns, a logP of 3.30 predicts superior brain penetration potential compared to the excessively lipophilic 4-CMTB (logP > 4) and the poorly permeable 3-oxo analog (logP < 1), making the target compound a more suitable candidate for CNS library enrichment.
